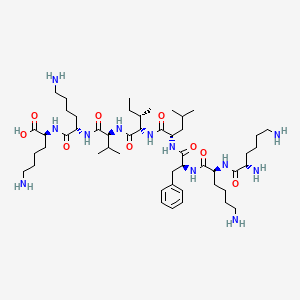![molecular formula C15H13Cl3Si B12582766 Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]- CAS No. 215164-98-0](/img/structure/B12582766.png)
Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]- is a chemical compound with the molecular formula C15H13Cl3Si It is characterized by the presence of a silane group bonded to a trichloroethyl group, which is further attached to a fluorenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]- typically involves the reaction of fluorenyl derivatives with trichlorosilane under controlled conditions. One common method involves the use of a fluorenyl-ethyl halide, which reacts with trichlorosilane in the presence of a catalyst such as a Lewis acid. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings to achieve the desired quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The trichloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form silanol derivatives or reduction to form silane derivatives.
Hydrolysis: In the presence of water, the trichloro group can hydrolyze to form silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Hydrolysis: The reaction with water is usually carried out at room temperature, and the rate of hydrolysis can be controlled by adjusting the pH of the solution.
Major Products Formed
Substitution Reactions: Various substituted derivatives of Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]-.
Oxidation and Reduction Reactions: Silanol and silane derivatives.
Hydrolysis: Silanols and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential use in the modification of biomolecules and the development of novel bioconjugates.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]- involves its ability to undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions. The specific pathways involved depend on the nature of the target and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Silane, trichloro[2-(9-methyl-9H-fluoren-9-yl)ethyl]
- Silane, trichloro[2-(9-phenyl-9H-fluoren-9-yl)ethyl]
Comparison
Silane, trichloro[2-(9H-fluoren-9-yl)ethyl]- is unique due to the presence of the fluorenyl moiety, which imparts specific electronic and steric properties to the compound. Compared to its analogs, such as Silane, trichloro[2-(9-methyl-9H-fluoren-9-yl)ethyl] and Silane, trichloro[2-(9-phenyl-9H-fluoren-9-yl)ethyl], it exhibits distinct reactivity patterns and potential applications. The fluorenyl group can influence the compound’s stability, reactivity, and interaction with other molecules, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
215164-98-0 |
|---|---|
Molekularformel |
C15H13Cl3Si |
Molekulargewicht |
327.7 g/mol |
IUPAC-Name |
trichloro-[2-(9H-fluoren-9-yl)ethyl]silane |
InChI |
InChI=1S/C15H13Cl3Si/c16-19(17,18)10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2 |
InChI-Schlüssel |
NFQIETPHUFFOQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,N-cyclopropyl-2-[(8,9,10,11-tetrahydro-5,9-dimethyl[1]benzothieno[3,2-E]-1,2,4-triazolo[4,3-C]pyrimidin-3-YL)thio]-](/img/structure/B12582687.png)
![1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B12582700.png)
![4-[(R)-Ethenesulfinyl]-1-fluoro-2-methylbenzene](/img/structure/B12582701.png)

![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B12582712.png)


![(1R,4R,5S,7R)-5-{[tert-Butyl(dimethyl)silyl]oxy}-7-{(3R)-3-{[tert-butyl(dimethyl)silyl]oxy}-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}bicyclo[2.2.1]heptan-2-one](/img/structure/B12582736.png)
![Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-2-phenylethyl]-](/img/structure/B12582739.png)
![Ethyl 2-({[(diethylamino)oxy]carbonothioyl}sulfanyl)propanoate](/img/structure/B12582747.png)

![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12582767.png)
![4-Hydroxy-N-[2-(tetradecyloxy)phenyl]benzene-1-sulfonamide](/img/structure/B12582778.png)

